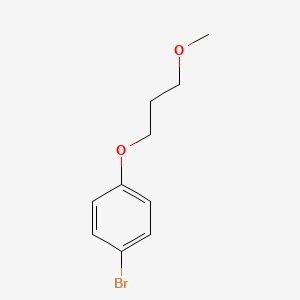

4-bromo-N,2-dimethylaniline

Overview

Description

4-Bromo-N,2-dimethylaniline (4-Br-N,2-DMA) is a type of aryl bromide that has a wide range of applications in organic synthesis. It is a useful building block for the synthesis of a variety of organic compounds and has been used in the synthesis of various pharmaceuticals, agrochemicals, and other materials. 4-Br-N,2-DMA is also of interest in research due to its ability to act as a catalyst for a number of reactions.

Scientific Research Applications

Synthesis Methods and Intermediate Applications

4-Bromo-N,2-dimethylaniline is synthesized through substitution reactions, highlighting its role as an intermediate in organic synthesis. The reaction involves starting materials like N,N-dimethylaniline and bromine, utilizing pyridine or inorganic bases to enhance selectivity towards the 4-substitution reaction. This compound serves as a precursor in the synthesis of various organic intermediates, showcasing its versatility in chemical manufacturing processes (Zhang Xing-chen, 2008).

Photophysical Properties and Electron Transfer

Investigations into the electron-transfer properties and photophysical behavior of this compound derivatives reveal their potential in spectrochemical analysis. The electron-transfer stopped-flow (ETSF) method demonstrated the formation of cation radicals and dications, indicating its applicability in studying electrogenerated cation radicals and their involvement in reaction mechanisms (M. Oyama & T. Higuchi, 2002).

Environmental and Analytical Chemistry

This compound also finds application in environmental chemistry, particularly in dispersive liquid-liquid microextraction techniques for the sensitive determination of aromatic amines in water. This method emphasizes the compound's relevance in environmental monitoring and pollutant analysis, offering a rapid, sensitive, and economical approach for detecting aromatic amines in environmental samples (Dandan Han, Hongyuan Yan, & K. Row, 2011).

Electronic and Photostabilizing Properties

Furthermore, the synthesis of polytriarylamines via microwave-assisted palladium-catalysed amination, using this compound, demonstrates its utility in the fabrication of organic electronic devices. This highlights its importance in the development of advanced materials for electronic applications (I.-Wen Shen et al., 2007). Additionally, its role in the synthesis of new thiophene derivatives for photostabilizing rigid poly(vinyl chloride) showcases its potential in enhancing material durability against UV radiation, contributing to the development of improved photostabilizers (A. Balakit et al., 2015).

Mechanism of Action

Target of Action

The primary target of 4-Bromo-N,2-Dimethylaniline is the iodine present in various forms such as iodide (as in pharmaceuticals), iodate (as in iodized table salt), and covalently bound to organic compounds (as in milk and vegetables) . It is used as an internal standard in the determination of these iodine forms .

Mode of Action

It is known that the compound interacts with its targets (iodine forms) to facilitate their determination .

Result of Action

The primary result of the action of this compound is the facilitation of iodine determination in various forms . It serves as an internal standard, aiding in the accurate measurement of iodine present as iodide, iodate, and covalently bound to organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to handle the compound in a well-ventilated place, avoid dust formation, and store it in a cool, dry, and well-ventilated place . It is also incompatible with oxidizing agents, acids, and metals .

properties

IUPAC Name |

4-bromo-N,2-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZTYYHYOULJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621931 | |

| Record name | 4-Bromo-N,2-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59557-89-0 | |

| Record name | 4-Bromo-N,2-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1289022.png)